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molecular formula C10H14O2 B8431452 4-(3-Methoxypropyl)phenol

4-(3-Methoxypropyl)phenol

Cat. No. B8431452
M. Wt: 166.22 g/mol
InChI Key: UTCMCSUBKUIIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564694

Procedure details

For example, a liquid crystalline compound of the above general formula in which p=3 can be obtained by esterification reaction of ##STR190## obtained in the same manner as above, with ##STR191## can be obtained, for example, in the following manner. In 600 ml of CH3OH was dissolved 20 g of Na, and 120 g of 3-bromopropylbenzene ##STR192## was added dropwise with heating under reflux. After 6 hours, the reaction solution was poured into ice water, and the separated oil layer was extracted with benzene, after which the benzene was distilled off, and the residue was distilled to obtain ##STR193## This compound had a boiling point of 96°-98° C./15 mmHg. Next, 195 g of AlCl3 and 100 g of the ##STR194## were added to 1.5 liters of CH2Cl2, and the resulting mixture was cooled with ice under stirring. Subsequently, 79 g of CH3COCl was gradually added thereto dropwise, and the thus obtained solution was stirred under ice-cooling continuously for 6 hours. This reaction solution was poured into dilute hydrochloric acid, and the CH2Cl2 layer was separated, after which the CH2Cl2 was distilled off, and the residue was distilled to obtain ##STR195## The boiling point of this compound was 94°-95° C./0.3 mm Hg. Sixty-seven grams of this compound and 620 ml of 88% HCOOH were mixed and stirred, after which 310 ml of (CH3CO)2O, 4 ml of concentrated sulfuric acid and 110 ml of a 35% aqueous hydrogen peroxide solution were added thereto. The resulting solution was heated to 40° to 50° C. and stirred for 8 hours, after which the reaction solution was poured into water, and the separated oil layer was extracted. The solvent was distilled off from the extract, and 100 ml of CH3OH and 250 ml of a 2N aqueous NaOH solution were added to the residue, after which the resulting solution was heated and refluxed for 2 hours. After being cooled, the reaction solution was made acid with hydrochloric acid, and the oil layer was extracted with benzene. The benzene was distilled off from the extract, and the residue was further distilled to obtain p-(3-methoxypropyl)phenol ##STR196## The boiling point of this compound was 106°-108° C./0.3 mm Hg.
[Compound]
Name
Na
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
195 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
79 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
620 mL
Type
solvent
Reaction Step Seven
Quantity
310 mL
Type
reactant
Reaction Step Eight
Quantity
4 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].C[C:16](Cl)=[O:17].Cl.[O:20](C(C)=O)C(C)=O.S(=O)(=O)(O)O.OO>CO.O.C(O)=O.C(Cl)Cl>[CH3:16][O:17][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:20])=[CH:7][CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Na
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
195 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
79 g
Type
reactant
Smiles
CC(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
620 mL
Type
solvent
Smiles
C(=O)O
Step Eight
Name
Quantity
310 mL
Type
reactant
Smiles
O(C(=O)C)C(=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of ##STR190## obtained in the same manner as above, with ##STR191##
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
the separated oil layer was extracted with benzene
DISTILLATION
Type
DISTILLATION
Details
after which the benzene was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to obtain ##STR193## This compound
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled with ice
STIRRING
Type
STIRRING
Details
dropwise, and the thus obtained solution was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling continuously for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 layer was separated
DISTILLATION
Type
DISTILLATION
Details
after which the CH2Cl2 was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to obtain ##STR195## The boiling point of this compound
CUSTOM
Type
CUSTOM
Details
was 94°-95° C.
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 40° to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the separated oil layer was extracted
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the extract, and 100 ml of CH3OH and 250 ml of a 2N aqueous NaOH solution
ADDITION
Type
ADDITION
Details
were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
EXTRACTION
Type
EXTRACTION
Details
the oil layer was extracted with benzene
DISTILLATION
Type
DISTILLATION
Details
The benzene was distilled off from the extract
DISTILLATION
Type
DISTILLATION
Details
the residue was further distilled

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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